molecular formula C11H8NNaO3S B1442625 Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate CAS No. 1332531-53-9

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1442625
CAS No.: 1332531-53-9
M. Wt: 257.24 g/mol
InChI Key: YGKNOCJFHJUGBA-UHFFFAOYSA-M
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Description

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring in the presence of a suitable oxidizing agent. The carboxylate group can be introduced through subsequent reactions involving carboxylation.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The methoxy group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylic acid
  • 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
  • 2-(2-methoxyphenyl)-1,3-thiazole-5-sulfonate

Comparison: Sodium 2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate is unique due to the presence of the sodium carboxylate group, which can enhance its solubility and reactivity compared to similar compounds. The methoxyphenyl substitution also provides distinct electronic and steric properties, influencing its chemical behavior and biological activity.

Properties

IUPAC Name

sodium;2-(2-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S.Na/c1-15-8-5-3-2-4-7(8)10-12-6-9(16-10)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKNOCJFHJUGBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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